Modag-001

Description

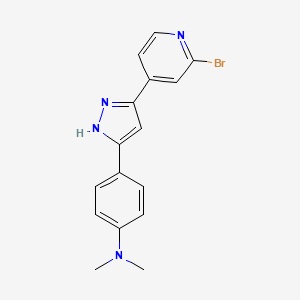

Structure

3D Structure

Properties

Molecular Formula |

C16H15BrN4 |

|---|---|

Molecular Weight |

343.22 g/mol |

IUPAC Name |

4-[3-(2-bromo-4-pyridinyl)-1H-pyrazol-5-yl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H15BrN4/c1-21(2)13-5-3-11(4-6-13)14-10-15(20-19-14)12-7-8-18-16(17)9-12/h3-10H,1-2H3,(H,19,20) |

InChI Key |

KHJCRNBFTHZLAE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=NN2)C3=CC(=NC=C3)Br |

Origin of Product |

United States |

Discovery and Preclinical Development of Modag 001

Derivation from Lead Structures: Anle138b (B560633) and Anle253b

The development of Modag-001 is directly linked to prior research on the small molecule compounds Anle138b and Anle253b, which were identified as inhibitors of pathological protein aggregation. nih.govgoettingen-research-online.de These compounds belong to the class of 3,5-diarylpyrazoles. mdpi.comresearchgate.net

Identification of Precursor Scaffolds in Neurodegenerative Research

Anle138b (also known as emrusolmin) was identified through large-scale screening for its ability to inhibit the pathological aggregation of prion protein (PrPSc) and alpha-synuclein (B15492655) in vivo. nih.govgoettingen-research-online.detocris.com Studies demonstrated that Anle138b could prevent the accumulation of PrPSc in the brain and spleen and prolong survival in prion-infected mice. tocris.com Furthermore, Anle138b exhibited neuroprotective effects and improved motor performance in mouse models of α-synucleinopathy. tocris.com It was shown to bind directly to αSYN fibrils in vitro. nih.govgoettingen-research-online.de The anti-aggregation activity of Anle138b has been correlated with its 1,3-benzodioxole (B145889) ring structure. mdpi.com It has also shown efficacy against tau and amyloid beta aggregates. mdpi.com Anle138b is an orally bioavailable and brain-penetrant small molecule that specifically binds to toxic oligomeric structures of alpha-synuclein, preventing their formation and dissolving existing ones. tocris.commodag.net

Anle253b, another compound from the anle138b family of diphenylpyrazoles, was also investigated as a potential tool for neurodegenerative disease research. nih.govgoettingen-research-online.de It was selected as a starting point for tracer development due to the presence of a methyl group suitable for Carbon-11 (B1219553) (¹¹C) methylation, a technique used in Positron Emission Tomography (PET) imaging. nih.govgoettingen-research-online.de In vitro studies showed that anle253b bound to αSYN fibrils with high affinity. nih.govunimore.it

Structural Modifications Leading to this compound

While anle253b showed promise with high affinity for αSYN aggregates in vitro and the ability to cross the blood-brain barrier in healthy rats, its pharmacokinetic profile in vivo was suboptimal. nih.govmdpi.comunimore.itresearchgate.net To address this, the chemical structure of anle253b was further modified, leading to the development of this compound. mdpi.comresearchgate.netscispace.combohrium.com

A key structural modification involved exchanging the bromophenyl moiety present in anle253b with a bromopyridine group in this compound. researchgate.netscispace.com This alteration was intended to reduce lipophilicity and improve pharmacokinetic properties while maintaining or enhancing binding affinity. researchgate.netscispace.com The resulting compound, this compound, is a derivative of anle253b where one of the phenyl groups has been replaced with pyridine. mdpi.comresearchgate.net

Research Rationale for this compound Development

The primary research rationale behind the development of this compound stems from the urgent need for tools to detect and quantify pathological protein aggregates, particularly alpha-synuclein, in the living brain. nih.govnih.gov The deposition of misfolded αSYN aggregates is a major hallmark of synucleinopathies, and a target-specific tracer for these aggregates has been lacking. researchgate.netbohrium.comnih.govau.dk

This compound was developed as a potential PET tracer based on the lead structure Anle138b, which had demonstrated therapeutic activity in animal models of neurodegenerative diseases. researchgate.netbohrium.comnih.govau.dk The aim was to create a compound that combines high affinity and selectivity for αSYN fibrils with suitable pharmacokinetic and biodistribution properties for in vivo imaging. researchgate.netbohrium.comnih.govau.dk

Preclinical studies evaluating this compound have focused on its binding specificity and selectivity, as well as its pharmacokinetic and metabolic profile. In vitro binding assays using recombinant fibrils demonstrated that this compound has a very high affinity towards pure αSYN fibrils. mdpi.comresearchgate.netbohrium.comnih.govau.dk It showed considerably lower affinity for hTau46 fibrils and amyloid-β1-42 fibrils, indicating a degree of selectivity for αSYN. mdpi.comresearchgate.netbohrium.comnih.govau.dk

| Fibril Type | Dissociation Constant (Kd) |

| Pure αSYN fibrils | 0.6 ± 0.1 nM |

| hTau46 fibrils | 19 ± 6.4 nM |

| Amyloid-β1-42 fibrils | 20 ± 10 nM |

Table 1: In vitro binding affinities of [³H]this compound to recombinant fibrils. mdpi.comresearchgate.netbohrium.comnih.govau.dk

Studies with [¹¹C]this compound in mice showed excellent brain penetration. mdpi.comresearchgate.netbohrium.comnih.govau.dk While metabolic degradation was observed, the stability of the parent compound was improved through selective deuteration. researchgate.netbohrium.comnih.govau.dk In vivo PET imaging confirmed the binding of (d3)-[¹¹C]this compound in fibril-inoculated rat striata. researchgate.netbohrium.comnih.govau.dk However, in vitro autoradiography using human brain sections from Lewy body dementia cases did not show detectable binding to aggregated αSYN, potentially due to the low abundance of aggregated αSYN relative to background protein. researchgate.netbohrium.comnih.govau.dk

Despite some challenges in visualizing αSYN aggregates in human postmortem tissue, this compound is considered a promising lead structure for further compound development due to its high affinity and selectivity in fibril-binding assays and favorable pharmacokinetic and biodistribution properties observed in rodent models. researchgate.netbohrium.comnih.govau.dk The development of such tracers is crucial for the early diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy in synucleinopathies. mdpi.commichaeljfox.org

Preclinical Characterization of Modag 001 S Interactions with Alpha Synuclein Aggregates

In Vitro Binding and Selectivity Studies

In vitro studies using recombinant protein fibrils were conducted to determine the binding affinity and selectivity of MODAG-001 for αSYN aggregates compared to other pathological protein aggregates. au.dkresearchgate.net

Affinity to Recombinant Alpha-Synuclein (B15492655) Fibrils

Studies utilizing [³H]this compound in saturation binding assays have demonstrated a very high affinity towards pure recombinant αSYN fibrils. The dissociation constant (Kd) for [³H]this compound binding to recombinant αSYN fibrils was determined to be 0.6 ± 0.1 nM. nih.govau.dkresearchgate.netbohrium.comscispace.com This high affinity suggests strong binding of this compound to the fibrillar form of alpha-synuclein in a controlled in vitro setting.

Here is a summary of the binding affinity:

| Target | Kd (nM) |

| Recombinant αSYN Fibrils | 0.6 ± 0.1 |

Selectivity Profile Against Other Pathological Protein Aggregates (e.g., hTau46, Amyloid-Beta 1-42 Fibrils)

The selectivity of this compound was evaluated against other common pathological protein aggregates found in neurodegenerative diseases, such as hTau46 fibrils and amyloid-beta 1-42 (Aβ₁₋₄₂) fibrils. nih.govau.dkresearchgate.netbohrium.com In vitro binding assays showed that [³H]this compound exhibited only moderate affinity to hTau46 fibrils (Kd = 19 ± 6.4 nM) and Aβ₁₋₄₂ fibrils (Kd = 20 ± 10 nM). nih.govau.dkresearchgate.netbohrium.comscispace.com This indicates a preferential binding of this compound to αSYN fibrils compared to these other protein aggregates, although the selectivity ratio is not extremely high. bohrium.com

Here is a comparison of binding affinities:

| Target | Kd (nM) |

| Recombinant αSYN Fibrils | 0.6 ± 0.1 |

| hTau46 Fibrils | 19 ± 6.4 |

| Amyloid-Beta 1-42 Fibrils | 20 ± 10 |

Specificity and Competition Binding Assays

Specificity and competition binding assays were performed to further characterize this compound's interaction with αSYN fibrils. nih.govau.dkbohrium.commdpi.comnih.gov Competition assays, sometimes using compounds like SIL26 or other diarylpyrazole derivatives, were used to assess whether this compound binds to the same sites on αSYN fibrils as other ligands or to investigate the binding of other compounds against [³H]this compound. uni-tuebingen.denih.govresearchgate.netacs.orgacs.org These studies help to understand the binding site characteristics and the relative affinities of different compounds to αSYN fibrils. For instance, competition assays against [³H]this compound were used to evaluate the binding affinity of novel diarylpyrazole derivatives to recombinant αSYN and Aβ₁₋₄₂ fibrils. acs.org

Ex Vivo Autoradiography on Brain Tissue

Ex vivo autoradiography studies were conducted to investigate the binding of this compound to aggregated αSYN in brain tissue samples. nih.govau.dkuni-tuebingen.deresearchgate.netbohrium.comscispace.comacs.orgacs.orgacs.org

Binding to Aggregated Alpha-Synuclein in Post-Mortem Animal Brains

(d₃)-[¹¹C]this compound binding was confirmed in fibril-inoculated rat striata using in vivo PET imaging, which can be related to ex vivo assessment. nih.govau.dkresearchgate.netbohrium.comscispace.com Studies have indicated that this compound can bind to synuclein (B1168599) fibrils in a rat brain. medchemexpress.commedchemexpress.com This suggests that this compound is capable of binding to aggregated αSYN in a relevant animal model of synucleinopathy.

Assessment of Binding in Human Brain Sections with Synuclein Pathology (e.g., Lewy Body Dementia)

In vitro autoradiography studies were performed using human brain sections from cases with synuclein pathology, such as Lewy body dementia (LBD). nih.govau.dkuni-tuebingen.deresearchgate.netbohrium.comscispace.comacs.orgacs.orgacs.org These studies aimed to assess the binding of this compound to aggregated αSYN in a more clinically relevant context. However, in vitro autoradiography showed no detectable binding to aggregated αSYN in human brain sections of LBD cases. nih.govau.dkresearchgate.netbohrium.comscispace.com This lack of detectable binding was most likely attributed to the low abundance of aggregated αSYN against background protein in the human brain tissue samples. nih.govau.dkresearchgate.netbohrium.comscispace.com Despite the high affinity shown in binding assays with pure recombinant fibrils, the binding in human brain tissue with synuclein pathology was found to be low or non-significant, potentially due to high non-specific binding reducing the signal-to-noise ratio. bohrium.comresearchgate.net Structural differences between recombinant fibrils and those found in human brain tissue may also contribute to the observed differences in binding behavior. bohrium.com

Molecular Interaction and Structural Elucidation

Detailed investigations into the molecular interaction of this compound with alpha-synuclein aggregates are crucial for understanding its mechanism of action. These studies aim to identify where this compound binds on the alpha-synuclein structure, how the complex between the ligand and the fibril is formed, and how this interaction influences the conformational dynamics of alpha-synuclein.

Identification of Binding Sites on Alpha-Synuclein Fibrils

Molecular docking studies have been employed to predict potential binding regions of small molecules, including those structurally related to this compound, on alpha-synuclein fibrils mdpi.com. Based on structural data of alpha-synuclein fibrils, computational analyses have identified putative binding sites. Three such sites were suggested: one involving residues Y39-S42-T44, another encompassing G86-F94-K96, and a third site spanning residues K45-V48-H50 and K43-K45-V48-H50 mdpi.com. These identified regions provide insights into the potential interaction points between this compound and the alpha-synuclein fibril structure.

Characterization of Ligand-Fibril Complex Formation

Preclinical studies have characterized the formation of the complex between this compound and alpha-synuclein fibrils through in vitro binding assays. Using tritiated this compound ([³H]this compound), researchers have demonstrated a very high affinity of the compound towards pure recombinant alpha-synuclein fibrils bohrium.comnih.govscispace.comresearchgate.netresearchgate.net. The dissociation constant (Kd) for the binding of [³H]this compound to alpha-synuclein fibrils was determined to be 0.6 ± 0.1 nM bohrium.comnih.govscispace.comresearchgate.netresearchgate.net.

Furthermore, these studies assessed the selectivity of this compound binding by evaluating its affinity for other amyloidogenic protein aggregates, specifically tau and amyloid-beta (Aβ) fibrils. This compound showed only a moderate affinity for hTau46 fibrils (Kd = 19 ± 6.4 nM) and amyloid-β₁₋₄₂ fibrils (Kd = 20 ± 10 nM) bohrium.comnih.govscispace.comresearchgate.netresearchgate.net. This indicates a significantly higher affinity and selectivity of this compound for alpha-synuclein fibrils compared to these other protein aggregates scispace.com. The maximum number of binding sites (Bmax) was also observed to be substantially higher for alpha-synuclein fibrils compared to hTau46 and Aβ₁₋₄₂ fibrils scispace.com.

The binding affinities are summarized in the table below:

| Fibril Type | Dissociation Constant (Kd) |

| Alpha-Synuclein | 0.6 ± 0.1 nM |

| hTau46 | 19 ± 6.4 nM |

| Amyloid-β₁₋₄₂ | 20 ± 10 nM |

Conformational Dynamics of Alpha-Synuclein in the Presence of this compound

This compound's interaction with alpha-synuclein aggregates extends to influencing the conformational dynamics and aggregation process of the protein. Research indicates that this compound specifically binds to toxic oligomeric structures of alpha-synuclein modag.netmpg.de. By binding to these oligomers, this compound is reported to dissolve existing toxic oligomers and prevent the formation of new ones modag.net. This interaction effectively blocks the disease-specific aggregation process modag.net. Protein-protein docking studies have suggested that this compound (Anle138b) can interfere with the formation of alpha-synuclein decamers, highlighting an oligomer-directed inhibitory mechanism larvol.com. This direct attachment to and inhibition of oligomer formation by this compound implies a significant impact on the conformational landscape and assembly pathway of alpha-synuclein, steering it away from the formation of pathological aggregates modag.netmpg.de.

In Vivo Pharmacokinetic and Biodistribution Analysis in Preclinical Models

Brain Penetration and Blood-Brain Barrier Permeability in Rodents (e.g., Mice)

[¹¹C]MODAG-001 has demonstrated excellent ability to penetrate the mouse brain. researchgate.netnih.govbohrium.comau.dkscispace.commbexc.de Dynamic PET imaging in normal mice showed good brain uptake with a peak standardized uptake value (SUV) of 1.4. scispace.com Another study reported a peak SUV of 1.7 in mice after systemic administration of (d3)-[¹¹C]this compound, with only small regional differences across multiple brain regions. scispace.com This indicates that this compound can efficiently cross the blood-brain barrier (BBB) in rodents. mdpi.com While [¹¹C]this compound shows good initial brain penetration, its pharmacokinetic profile in human brain tissue with synuclein (B1168599) pathology may be affected by high nonspecific binding, potentially lowering the signal-to-noise ratio (SNR). kglmeridian.comresearchgate.net

Metabolic Profile and Radiometabolite Formation in Brain Homogenates

Metabolic degradation of [¹¹C]this compound has been observed. researchgate.netnih.govbohrium.comau.dkscispace.com Studies in mouse brain homogenates identified the presence of several radiometabolites shortly after injection. scispace.comkglmeridian.com Specifically, metabolite analysis of [¹¹C]this compound in mice revealed two detectable metabolites, M1 and M3, present in the brain. scispace.com While metabolic degradation is present, the stability of the parent compound improved after selective deuteration of the precursor, leading to the development of (d3)-[¹¹C]this compound. researchgate.netnih.govbohrium.comau.dkscispace.commbexc.de Studies in rodents and non-human primates with a related compound, [¹¹C]MODAG-005 (a de-methylated form of [¹¹C]this compound), showed low metabolite formation in the brain. researchgate.netresearchgate.net Significant radiometabolite formation has been noted in rat brains with [¹¹C]this compound. uni-tuebingen.de

Clearance Kinetics from Brain Tissue

[¹¹C]MODAG-005, a related compound, has shown rapid clearance from brain tissue in rodents and non-human primates. researchgate.netresearchgate.net While direct clearance kinetics for this compound from brain tissue were not explicitly detailed for rodents in all sources, the favorable in vivo kinetics and biodistribution properties of this compound in rats and mice have been highlighted. bohrium.com The rapid brain uptake followed by washout is a desirable characteristic for a PET tracer. kglmeridian.com

Comparison of Radiolabeled this compound Analogs (e.g., [¹¹C]this compound, [³H]this compound, (d3)-[¹¹C]this compound)

Different radiolabeled analogs of this compound have been utilized in preclinical studies to assess its binding affinity and pharmacokinetic profile. researchgate.netnih.govbohrium.comau.dkmdpi.comresearchgate.netacs.orgmedchemexpress.compatsnap.comnih.gov

[³H]this compound has been used extensively in in vitro binding assays to determine affinity and selectivity. researchgate.netnih.govbohrium.comau.dkpatsnap.comepa.govgumed.edu.plgoettingen-research-online.de It demonstrated a very high affinity towards pure αSYN fibrils (Kd = 0.6 ± 0.1 nM) and lower affinity for hTau46 and amyloid-β1–42 fibrils. researchgate.netnih.govbohrium.comau.dkscispace.compatsnap.comepa.govgumed.edu.plgoettingen-research-online.de

[¹¹C]this compound was used to evaluate the pharmacokinetic and metabolic profile in mice. researchgate.netnih.govbohrium.comau.dkpatsnap.comepa.govgumed.edu.plgoettingen-research-online.de It showed excellent brain penetration but exhibited metabolic degradation. researchgate.netnih.govbohrium.comau.dkscispace.commbexc.de

(d3)-[¹¹C]this compound, a selectively deuterated analog, was developed to improve metabolic stability. researchgate.netnih.govbohrium.comau.dkscispace.commbexc.de This analog showed improved stability of the parent compound in metabolic studies. researchgate.netnih.govbohrium.comau.dkscispace.commbexc.de (d3)-[¹¹C]this compound binding was confirmed in fibril-inoculated rat striata using in vivo PET imaging, demonstrating its ability to bind to αSYN aggregates in vivo. researchgate.netnih.govbohrium.comau.dkscispace.compatsnap.comepa.govgumed.edu.plgoettingen-research-online.de (d3)-[¹¹C]this compound has shown promise as a candidate radioligand for detecting α-synuclein aggregates due to its high affinity, good brain penetration, and ability to detect α-synuclein pre-formed fibrils (α-PFF) in a protein deposition rat model. researchgate.netresearchgate.net In pigs, (d3)-[¹¹C]this compound possessed excellent brain kinetics and confirmed specific binding in an αSYN pig model in vivo. researchgate.net

Here is a summary table comparing some properties of the radiolabeled analogs:

| Radiolabeled Analog | Key Finding (Preclinical Rodents) | Relevant Section | Source Indices |

| [³H]this compound | High affinity for pure αSYN fibrils (Kd = 0.6 ± 0.1 nM). | 4.4 | researchgate.netnih.govbohrium.comau.dkscispace.compatsnap.comepa.govgumed.edu.plgoettingen-research-online.de |

| [¹¹C]this compound | Excellent brain penetration in mice; metabolic degradation observed. | 4.1, 4.2 | researchgate.netnih.govbohrium.comau.dkscispace.commbexc.de |

| (d3)-[¹¹C]this compound | Improved metabolic stability; confirmed in vivo binding to αSYN fibrils in rats and pigs. | 4.2, 4.4 | researchgate.netnih.govbohrium.comau.dkscispace.commbexc.deresearchgate.netpatsnap.comepa.govgumed.edu.plgoettingen-research-online.de |

Note: The table above is intended to be interactive, allowing for sorting and filtering based on columns.

Preclinical Imaging Applications of Modag 001 in Animal Models

Positron Emission Tomography (PET) Imaging in Alpha-Synuclein (B15492655) Fibril-Inoculated Rodent Models (e.g., Rats, Mice)

Positron Emission Tomography (PET) imaging with radiolabeled Modag-001 has been performed in rodent models, particularly in rats inoculated with alpha-synuclein fibrils. Studies have demonstrated the ability of (d3)-[¹¹C]this compound, a deuterated form of the tracer with improved metabolic stability, to bind to inoculated αSYN fibrils in the striata of rats using in vivo PET imaging. nih.govelifesciences.orgd-nb.infounair.ac.idwikipedia.org Coronal and transversal PET images acquired between 2.5 and 60 minutes post-injection in α-synuclein-inoculated rats showed increased tracer accumulation in the inoculated right striatum compared with the vehicle-injected contralateral striatum. [¹¹C]this compound has also shown excellent ability to penetrate the mouse brain. nih.govelifesciences.orgd-nb.infounair.ac.id

Quantitative Analysis of Tracer Accumulation in Pathological Regions

Quantitative analysis of tracer accumulation has been a key aspect of evaluating this compound's binding to alpha-synuclein aggregates in animal models. In α-synuclein fibril-inoculated rats, time-activity curves of (d3)-[¹¹C]this compound indicated a higher signal in the right (α-synuclein injected) striatum compared to the left (vehicle injected) striatum.

Evaluation in a pig model involving intracerebral injection of alpha-synuclein pre-formed fibrils (α-PFF) or human brain homogenates also included quantitative analysis using non-invasive Logan graphical analysis with the occipital cortex as a reference region. wikipedia.org In this model, brain regions injected with α-PFF and Alzheimer's disease (AD) homogenate showed high uptake of (d3)-[¹¹C]this compound compared to reference regions. wikipedia.org Specifically, BPND values in regions injected with 150 µg α-PFF were 0.78, and in AD homogenate-injected regions were 0.73. wikipedia.org The time-activity curves and BPND values in the 150 µg and 75 µg injected regions of α-PFFs demonstrated a dose-dependent effect. wikipedia.org The PET signal could be blocked by pretreatment with unlabeled this compound, indicating specific binding. wikipedia.org

| Animal Model | Inoculation/Injection Site | Injected Material | Quantitative Measure | Value (Mean ± SD or specific value) | Reference Region |

|---|---|---|---|---|---|

| Rat (Fibril-inoculated) | Striatum (Right) | αSYN fibrils | Signal (Time-activity curves) | Higher than contralateral striatum | Contralateral Striatum |

| Pig | Intracerebral | 150 µg α-PFF | BPND | 0.78 | Occipital Cortex |

| Pig | Intracerebral | AD homogenate | BPND | 0.73 | Occipital Cortex |

| Pig | Intracerebral | 75 µg α-PFF | BPND | Dose-dependent effect observed | Occipital Cortex |

Correlation with Histopathological Staining of Alpha-Synuclein Aggregates

Studies have aimed to correlate the in vivo PET imaging findings with histopathological evidence of alpha-synuclein aggregates. In α-synuclein fibril-inoculated rats, Thioflavin-S staining was used to indicate the presence of α-synuclein fibrils in the right striatum, which corresponded to the region of increased tracer accumulation observed in PET images. This correlation supports that the PET signal detected by (d3)-[¹¹C]this compound is associated with the presence of alpha-synuclein pathology.

Evaluation in Transgenic Animal Models of Synucleinopathies (e.g., Alpha-Synuclein(A30P) Mice)

The evaluation of this compound in transgenic animal models of synucleinopathies is crucial for assessing its potential in models that more closely mimic the genetic aspects of these diseases. While some studies on PET tracer development for alpha-synucleinopathies mention the use of transgenic models, specific detailed findings regarding this compound in transgenic models like Alpha-Synuclein(A30P) mice were not extensively detailed in the provided search results in the same manner as the fibril-inoculated models. However, the development of this compound is reported in the context of seeking a tracer for synucleinopathies, which inherently includes diseases modeled by transgenic approaches. nih.govelifesciences.orgd-nb.infounair.ac.id Challenges in imaging intracellular alpha-synuclein in transgenic mouse models with antibody-based PET have been noted, highlighting the complexities in this area of research. Further research may be necessary to fully elucidate the performance of this compound in various transgenic models of synucleinopathies.

Challenges and Strategies for Optimization in Modag 001 Tracer Development

Impact of Non-Specific Binding on Signal-to-Noise Ratio

A critical challenge in the development of Modag-001 as a PET tracer is the impact of non-specific binding on the signal-to-noise ratio (SNR). High non-specific binding in brain tissue can obscure the specific signal originating from the tracer binding to αSYN aggregates, leading to a reduced SNR. This is particularly problematic in human brain tissue with synuclein (B1168599) pathology, where studies have indicated that high non-specific binding contributes to a low SNR. sigmaaldrich.comnih.govabcam.comunair.ac.id Achieving low non-specific binding is considered a crucial criterion for a successful central nervous system (CNS) PET tracer to ensure sufficient signal from the target binding relative to background noise. nih.govuni-freiburg.de The lipophilicity of a tracer, often represented by its logD value, is a factor that can influence non-specific binding. A high logD value for this compound has been proposed as a reason for the observed low signal-to-noise ratio in human brain tissue with synuclein pathology. abcam.com

Addressing Low Target Abundance in Brain Tissue

The relatively low abundance of aggregated αSYN in the brain compared to other protein aggregates, such as amyloid-beta (Aβ) or tau, poses another substantial challenge for the development of αSYN PET tracers like this compound. sigmaaldrich.comnih.govnih.govwikipedia.orgtocris.comuni.lurjptonline.orglibretexts.org The concentration of αSYN aggregates is estimated to be significantly lower, potentially 10- to 50-fold less, than that of Aβ or tau. rjptonline.org This low target concentration necessitates the development of ligands with very high affinity to enable their detection and quantification via PET imaging. uni.lurjptonline.orglibretexts.orgresearchgate.net In vitro autoradiography studies using human brain sections from cases of Lewy body dementia (LBD) have shown no detectable binding of this compound to aggregated αSYN, most likely attributable to the low abundance of aggregated αSYN relative to the background protein. sigmaaldrich.comnih.govnih.govwikipedia.orgtocris.comuni.lulibretexts.org

Strategies to Improve Metabolic Stability (e.g., Deuteration)

Metabolic degradation of a PET tracer in vivo can lead to the formation of radiolabeled metabolites that may enter the brain and contribute to off-target binding or background signal, thus complicating the interpretation of PET imaging data. Metabolic degradation of [11C]this compound has been observed. sigmaaldrich.comnih.govwikipedia.orgtocris.comuni.lusigmaaldrich.commdpi.comfrontiersin.org To address this, strategies to improve metabolic stability are crucial. Selective deuteration of the precursor molecule has been employed as a strategy to enhance the in vivo stability of the parent compound. sigmaaldrich.comnih.govwikipedia.orgtocris.comuni.lusigmaaldrich.comfrontiersin.org Deuterium substitution can strengthen carbon-hydrogen bonds at sites prone to metabolic attack, thereby reducing the rate of metabolism. It was hypothesized that the NMe2 group in [11C]this compound was a primary site of metabolism, leading to the design and synthesis of a deuterium-substituted analog, (d3)-[11C]this compound, with full deuteration of the nonradioactive methyl group. sigmaaldrich.com This deuterated analog showed improved stability, and its binding to inoculated αSYN fibrils was confirmed in in vivo PET imaging studies in rats. sigmaaldrich.comnih.govwikipedia.orgtocris.comuni.lumdpi.comfrontiersin.org Ideally, a successful CNS PET tracer should exhibit minimal or no formation of radiometabolites within the brain by the time the PET scan is completed. nih.gov

Design Principles for Enhancing Selectivity and Affinity

Enhancing the selectivity and affinity of this compound for αSYN fibrils over other protein aggregates like Aβ and tau is paramount for accurate and specific imaging of αSYN pathology. This compound was developed as a PET tracer based on the structure of anle138b (B560633), a compound known for its therapeutic activity in animal models of neurodegenerative diseases, and was modified from anle253b with the aim of improving its pharmacokinetic properties, such as reducing lipophilicity. sigmaaldrich.comnih.govwikipedia.orgtocris.commdpi.com

In vitro binding assays have demonstrated that [3H]this compound possesses a very high affinity for pure recombinant αSYN fibrils, with a reported Kd value of 0.6 ± 0.1 nM. sigmaaldrich.comnih.govwikipedia.orgtocris.comuni.lusigmaaldrich.commdpi.comfrontiersin.org Crucially, it exhibits significantly lower, or moderate, affinity for hTau46 fibrils (Kd = 19 ± 6.4 nM) and amyloid-beta1-42 fibrils (Kd = 20 ± 10 nM). sigmaaldrich.comnih.govwikipedia.orgtocris.comuni.lumdpi.comfrontiersin.org This difference in affinity indicates good selectivity for αSYN fibrils. High affinity and good selectivity in fibril-binding assays are considered key attributes that make this compound a promising lead structure for further compound development. sigmaaldrich.comnih.govwikipedia.orgtocris.comuni.lulibretexts.orgmdpi.com

The requirement for high selectivity over structurally similar amyloid proteins like Aβ and tau, which often coexist with αSYN pathology, remains a notable challenge in the field of αSYN PET tracer development. uni.lunih.gov Ideally, the binding affinity or density selectivity for αSYN over Aβ or tau should be substantial, with suggestions for a desired selectivity ratio of at least 30–50 fold. rjptonline.org this compound demonstrates approximately 30-fold selectivity over tau and Aβ in vitro. mdpi.comnih.gov

Rational drug design principles, including structure-activity relationship (SAR) studies and techniques like molecular hybridization, are employed to design and optimize tracer candidates with improved binding profiles and physicochemical properties suitable for CNS penetration and target engagement. libretexts.org SAR studies on related compounds have suggested the importance of specific structural features, such as the presence of an H-bond donor at the pyrazole (B372694) ring, for binding affinity to αSYN fibrils. unair.ac.id Modifications, such as the substitution of a thiazole (B1198619) ring with an oxazole (B20620) ring, have been shown to result in reduced binding, highlighting the sensitivity of affinity to structural changes. unair.ac.id Halogen substitution on the thiazole ring has also been investigated as part of these design efforts. unair.ac.id

Advanced Methodologies in Modag 001 Research

Radiochemistry and Radiolabeling Procedures

Radiolabeling is a critical step in developing compounds like Modag-001 into positron emission tomography (PET) tracers. For this compound, radiolabeling with Carbon-11 (B1219553) ([¹¹C]) has been a primary focus. Procedures have involved methods such as reductive methylation using in situ-generated formaldehyde. Initial radiochemical yields for this method were reported as 11.4 ± 3.7% (n=18, decay-corrected from [¹¹C]MeI). While these preparations were suitable for initial in vivo studies, the molar activity (Am) was relatively low (31.3 ± 6.4 GBq/μmol) mdpi.com. To achieve higher molar activity, direct methylation was also employed, yielding an Am of 98.6 ± 24.7 GBq/μmol, although with a lower radiochemical yield of 3.6 ± 1.1% mdpi.com. These yields were deemed sufficient for animal studies mdpi.com.

Metabolic degradation of [¹¹C]this compound was observed, with radiometabolites detected in mouse brain and plasma mdpi.com. To address this, a deuterium-substituted analog, (d3)-[¹¹C]this compound, was developed. Deuterium incorporation can improve metabolic stability by potentially decelerating metabolism mediated by cytochrome P450 enzymes through a primary kinetic isotopic effect mdpi.com. The formation of a monodemethylated radiometabolite was reduced for (d3)-[¹¹C]this compound compared to the non-deuterated form, suggesting improved metabolic stability mdpi.com.

While Carbon-11 labeling has been successful, the development of PET tracers often explores longer-lived isotopes like Fluorine-18 ([¹⁸F]). Although the provided information details [¹¹C] labeling of this compound, studies on related compounds like anle138b (B560633) have explored [¹⁸F] labeling routes sigmaaldrich.com.

In Vitro Binding Assay Techniques

In vitro binding assays are fundamental for characterizing the affinity and selectivity of this compound for its target. Saturation binding and competition binding assay techniques have been extensively used with [³H]this compound to assess its interaction with recombinant protein fibrils, particularly αSYN, tau (hTau46), and amyloid-beta (Aβ1-42).

Saturation binding experiments with [³H]this compound demonstrated a very high affinity for pure αSYN fibrils, with a dissociation constant (Kd) of 0.6 ± 0.1 nM mdpi.comuni-goettingen.de. This indicates a strong binding interaction with αSYN aggregates. In comparison, [³H]this compound showed considerably lower affinity for hTau46 fibrils (Kd = 19 ± 6.4 nM) and Aβ1-42 fibrils (Kd = 20 ± 10 nM) mdpi.comuni-goettingen.de. The maximum binding capacity (Bmax) was also significantly higher for αSYN fibrils compared to hTau46 and Aβ1-42 fibrils mdpi.com.

Competition binding assays have been performed to further characterize this compound's binding site and evaluate the binding of other compounds. For instance, competition assays with SIL26 against [³H]this compound on αSYN fibrils were conducted to explore potential shared binding sites mdpi.com. Studies evaluating novel hybrid compounds have also used competition assays against [³H]this compound to determine their binding affinities to αSYN and Aβ fibrils. These studies revealed that some hybrid compounds had significantly lower affinity towards αSYN compared to this compound.

The in vitro binding data highlights this compound's high affinity and good selectivity for αSYN fibrils over tau and Aβ fibrils, a crucial characteristic for a potential αSYN-specific PET tracer mdpi.comuni-goettingen.de.

In Vitro Binding Affinities of [³H]this compound

| Fibril Type | Dissociation Constant (Kd) |

| αSYN Fibrils | 0.6 ± 0.1 nM |

| hTau46 Fibrils | 19 ± 6.4 nM |

| Aβ1-42 Fibrils | 20 ± 10 nM |

In Vivo Imaging Modalities and Data Analysis

In vivo imaging, primarily using dynamic PET, has been employed to evaluate the pharmacokinetic profile and target engagement of radiolabeled this compound and its deuterated analog in animal models.

Dynamic PET imaging in mice demonstrated that [¹¹C]this compound could penetrate the brain effectively mdpi.comuni-goettingen.de. However, the presence of brain-penetrating radiometabolites was observed, which can complicate quantitative analysis mdpi.comsigmaaldrich.com. The deuterated analog, (d3)-[¹¹C]this compound, was developed to improve metabolic stability and was subsequently evaluated in vivo mdpi.comsigmaaldrich.com.

In vivo PET imaging studies in rats inoculated with αSYN fibrils confirmed the binding of (d3)-[¹¹C]this compound to the inoculated fibrils mdpi.comuni-goettingen.de. Increased tracer accumulation was observed in the αSYN fibril-inoculated striatum compared to the vehicle-injected contralateral striatum.

Data analysis in these in vivo PET studies has utilized methods such as standardized uptake value (SUV) and distribution volume ratio (DVR-1). Quantification has been performed using graphical analysis techniques like the Logan plot and reference tissue models such as the simplified reference tissue model 2 (SRTM2), often using a reference region like the occipital cortex or cerebellum. Studies in pig models involving intracerebral injection of αSYN pre-formed fibrils (α-PFF) and human brain homogenates have also used (d3)-[¹¹C]this compound PET imaging, quantified with Logan graphical analysis and SRTM2. These studies showed increased binding of (d3)-[¹¹C]this compound in regions injected with α-PFF and Alzheimer's disease (AD) homogenates.

Biophysical Techniques for Molecular Characterization

Biophysical techniques provide detailed insights into the molecular interactions and structural aspects of compounds binding to protein aggregates. While detailed application of these techniques specifically to this compound was not as extensively reported in the provided snippets as for a related compound, the research on the Modag series, including Modag-005 (described as a new αSyn PET tracer candidate developed from the same scaffold as anle138b/Modag-001), has utilized advanced biophysical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, Cryogenic Electron Microscopy (cryo-EM), and Molecular Dynamics (MD) simulations have been employed to investigate the binding of Modag-005 to lipidic αSYN fibrils. These techniques allowed researchers to determine the localization of the molecule on the fibrils, assess whether the fibril structure is altered upon binding, and gain insight into the structure of the compound-fibril complexes. Specifically, NMR spectroscopy was used to investigate binding to monomeric αSYN (showing negligible binding) and to identify binding sites on fibrils. Cryo-EM was used to confirm that the fibril structure remained unchanged upon compound addition. MD simulations provided a detailed view of the interaction at an atomic level, identifying stable binding sites within the fibril structure. These biophysical approaches are valuable for understanding the binding mechanism and guiding the development of improved tracers in the Modag series.

Broader Implications for Understanding Alpha Synucleinopathies

Insights into Pathological Alpha-Synuclein (B15492655) Conformations

Alpha-synuclein is a protein that can adopt various structural forms. In the context of synucleinopathies, it undergoes misfolding and assembly into toxic oligomers and amyloid fibrils, which constitute the core components of the characteristic protein inclusions found in affected brains. Distinct conformational states of alpha-synuclein are believed to be associated with different synucleinopathies. snmjournals.org

Studies utilizing radiolabeled versions of Modag-001, such as [¹¹C]this compound and [³H]this compound, have explored its binding characteristics to alpha-synuclein fibrils. researchgate.netnih.govscispace.com In vitro binding assays using recombinant alpha-synuclein fibrils have demonstrated a high affinity of [³H]this compound for these aggregated structures, with a reported Kd of 0.6 ± 0.1 nM. researchgate.netnih.govscispace.com This strong binding indicates a specific interaction between this compound and the aggregated forms of alpha-synuclein.

Comparisons of this compound's affinity for alpha-synuclein fibrils versus other amyloid fibrils, such as those formed by tau (hTau46) and amyloid-beta (Aβ1–42), have also been conducted. researchgate.netscispace.com These studies revealed a considerably lower affinity of [³H]this compound for hTau46 fibrils (Kd = 19 ± 6.4 nM) and amyloid-beta fibrils (Kd = 20 ± 10 nM) compared to alpha-synuclein fibrils. researchgate.netscispace.com This observed selectivity suggests that this compound can preferentially target alpha-synuclein aggregates, potentially aiding in the differentiation of alpha-synuclein pathology from other protein deposition diseases.

The binding properties of this compound provide valuable information regarding the specific structural features of pathological alpha-synuclein conformations that are recognized by this compound. Elucidating the binding site and mechanism of interaction of this compound with alpha-synuclein aggregates can contribute to a better understanding of the molecular structure of these toxic species and potentially identify targets for therapeutic or diagnostic interventions.

Contribution to the Development of Disease-Modifying Therapies

A primary goal in the field of neurodegenerative diseases is the development of therapies that can modify the disease course by targeting the underlying pathological processes, such as alpha-synuclein aggregation. This compound is closely related to the compound anle138b (B560633) (also known as emrusolmin), which is being investigated as a potential disease-modifying treatment for synucleinopathies. modag.netmodag.netcndlifesciences.commpg.dewikipedia.orgpatsnap.commodag.net

Anle138b is characterized as a small molecule that selectively binds to toxic oligomeric forms of alpha-synuclein, thereby inhibiting the formation of new oligomers and potentially promoting the disaggregation of existing ones. modag.netmpg.de Preclinical studies in animal models of Parkinson's disease and MSA have indicated that anle138b can slow disease progression and improve symptoms by preventing the accumulation of pathological protein aggregates. modag.netcndlifesciences.com

The development of this compound as a PET tracer is based on anle138b, a compound that has shown therapeutic effects in animal models. researchgate.netnih.govscispace.com While this compound is primarily explored for its imaging capabilities, its connection to anle138b underscores a broader research initiative by MODAG GmbH focused on developing small molecule therapeutics that target alpha-synuclein aggregation. modag.netmodag.netcndlifesciences.commpg.depatsnap.com Research on this compound as a tracer complements therapeutic development by potentially offering a method to visualize and quantify the target (alpha-synuclein aggregates) that therapeutic compounds like anle138b are designed to address.

The ongoing clinical trials of anle138b for MSA and Parkinson's disease represent important progress in the pursuit of disease-modifying therapies for synucleinopathies. modag.netcndlifesciences.comwikipedia.orgpatsnap.com The research surrounding this compound contributes to this effort by providing tools and insights that can support the evaluation and advancement of such therapies.

Potential for Preclinical Biomarker Development and Target Engagement Studies

The identification and validation of robust biomarkers are essential for the diagnosis, monitoring, and assessment of therapeutic efficacy in alpha-synucleinopathies. Biomarkers can facilitate early diagnosis, track disease progression, and determine if a therapeutic agent is effectively interacting with its intended target. This compound has demonstrated potential in the development of preclinical biomarkers and in supporting target engagement studies.

As a candidate PET tracer, radiolabeled this compound, including [¹¹C]this compound and (d3)-[¹¹C]this compound, has been investigated for its capacity to detect alpha-synuclein aggregates in living subjects. researchgate.netnih.govscispace.comresearchgate.net Studies in rats inoculated with alpha-synuclein fibrils have confirmed the binding of (d3)-[¹¹C]this compound using in vivo PET imaging. researchgate.netnih.govscispace.com This indicates its potential as an imaging biomarker for visualizing and quantifying alpha-synuclein pathology in preclinical models.

The selective binding of this compound to alpha-synuclein aggregates, as observed in in vitro studies, is a crucial attribute for a potential imaging biomarker. researchgate.netnih.govscispace.com A selective tracer can help distinguish alpha-synuclein pathology from aggregates of other proteins that may be present in neurodegenerative conditions.

Furthermore, this compound and related compounds like MODAG-005 have been used to verify the target engagement of therapeutic candidates such as anle138b in both in vitro and in vivo studies. researchgate.net This is a critical aspect of drug development, as it provides evidence that a therapeutic compound is reaching and interacting with its molecular target. By employing a tracer like this compound to visualize the target, researchers can evaluate the pharmacodynamic properties of a therapeutic candidate and optimize treatment strategies.

The development of alpha-synuclein-specific PET tracers based on structures like this compound is considered a potentially transformative development for the early detection and monitoring of synucleinopathies. modag.net Such tracers could play a significant role in selecting appropriate patient populations for clinical trials and correlating imaging findings with the underlying disease pathology, thereby accelerating the development of effective treatments. mdpi.com

Concluding Remarks

Summary of Modag-001's Scientific Contribution as an Alpha-Synuclein (B15492655) Tracer Candidate

This compound has emerged as a significant development in the quest for a reliable positron emission tomography (PET) tracer for imaging alpha-synuclein (αSYN) aggregates, a key hallmark of synucleinopathies like Parkinson's disease and Lewy body dementia. au.dknih.gov Developed from the therapeutic compound anle138b (B560633), this compound represents a promising lead structure for future tracer development. nih.govresearchgate.net Its primary scientific contribution lies in demonstrating a combination of high binding affinity for αSYN fibrils and favorable pharmacokinetic properties. au.dknih.gov

In vitro binding assays using its tritiated form, [3H]this compound, revealed a very high affinity for recombinant αSYN fibrils. au.dknih.gov This strong binding is crucial for a tracer's potential to detect the target pathology in the brain. Furthermore, these studies also highlighted its selectivity. au.dk While it binds strongly to αSYN fibrils, it shows significantly lower affinity for other protein aggregates commonly found in neurodegenerative diseases, such as tau and amyloid-beta fibrils. researchgate.netnih.gov

| Fibril Type | Binding Affinity (Kd) |

| Alpha-Synuclein (αSYN) | 0.6 ± 0.1 nM |

| Human Tau (hTau46) | 19 ± 6.4 nM |

| Amyloid-Beta (Aβ1-42) | 20 ± 10 nM |

Table 1: In Vitro Binding Affinities of [3H]this compound to various recombinant protein fibrils. au.dknih.gov

The carbon-11 (B1219553) radiolabeled version, [11C]this compound, demonstrated excellent brain penetration in mouse models, a critical characteristic for any central nervous system PET tracer. au.dknih.gov Although initial studies showed some metabolic degradation, the stability of the compound was improved through selective deuteration, leading to the development of (d3)-[11C]this compound. au.dknih.gov In vivo PET imaging in rats inoculated with αSYN fibrils confirmed the specific binding of this deuterated tracer in the striata. au.dknih.gov

However, a notable limitation was observed in in vitro autoradiography studies using human brain sections from cases of Lewy body dementia, where no detectable binding to αSYN aggregates was found. au.dknih.gov Researchers hypothesize this is likely due to the relatively low abundance of these aggregates in the human brain tissue samples compared to the background protein levels. nih.govnih.gov Despite this, this compound is considered a valuable lead structure because it successfully combines high affinity and good selectivity in fibril-binding assays with suitable pharmacokinetic and biodistribution properties. au.dknih.gov

Outlook on its Continued Role in Advancing Neurodegenerative Disease Research

The development of this compound and its derivatives marks a significant step forward in the field of neurodegenerative disease research, particularly for synucleinopathies. biorxiv.orgregionh.dk While it may not be the final, ideal αSYN PET tracer, its role as a foundational lead compound is undisputed. nih.govbiorxiv.org Future research will likely focus on modifying the this compound structure to enhance its sensitivity and specificity for αSYN aggregates in the complex environment of the human brain. nih.gov

Studies with (d3)-[11C]this compound in larger animal models, such as pigs, have provided further insights. biorxiv.orgresearchgate.net These studies confirmed that the tracer can detect αSYN pre-formed fibrils (α-PFF) in a dose-dependent manner and that this signal can be blocked by pretreatment with the unlabeled compound. biorxiv.orgresearchgate.net However, these experiments also highlighted a degree of limited specificity, as the tracer showed binding to brain regions injected with Alzheimer's disease brain homogenate, which is rich in amyloid and tau pathology. biorxiv.orgresearchgate.net

This finding, while a limitation, provides crucial information for the next generation of tracer development. It underscores the need for even greater selectivity to differentiate between different proteinopathies, which can sometimes co-exist in patients. The challenges encountered with this compound, such as the low signal in human tissue and the cross-reactivity with other amyloid structures, offer valuable lessons that will inform the design of more refined tracers. nih.govbiorxiv.org

Q & A

How was MODAG-001's binding specificity to α-synuclein aggregates experimentally validated?

This compound's binding affinity was assessed using in vitro competitive assays with radiolabeled compounds. Researchers quantified dissociation constants (Kd) for α-synuclein (α-SYN), tau (hTau46), and amyloid-beta (Aβ1-42) fibrils via saturation binding curves. For α-SYN, this compound demonstrated a Kd of 0.6 ± 0.1 nM, while affinity for hTau46 (Kd = 19 ± 6.4 nM) and Aβ1-42 (Kd = 20 ± 10 nM) was significantly lower . Methodologies included fluorescence microscopy to visualize fibril interactions and autoradiography (ARG) for quantitative binding analysis.

What experimental models are used to evaluate this compound's pharmacokinetics in vivo?

Preclinical studies employed rodent models (mice and rats) to assess brain uptake and metabolism. For example, PET imaging in mice revealed high brain permeability but detected radio-metabolites interfering with quantification. To address this, deuterated derivatives (e.g., (d3)-[11C]this compound) were synthesized to inhibit metabolic demethylation, improving tracer stability . Advanced protocols include intracerebral inoculation of α-syn pre-formed fibrils (α-PFF) in rats to simulate protein aggregation pathologies .

How can researchers reconcile contradictions between this compound's in vitro and human tissue binding results?

While this compound showed strong α-SYN binding in vitro, it failed to detect aggregates in human DLB brain sections. Advanced hypotheses suggest conformational differences in fibril structures or off-target interactions in heterogeneous human tissues. Methodological solutions include cross-validation with postmortem immunohistochemistry and optimizing tracer specificity through structure-activity relationship (SAR) studies .

What methodologies are recommended for optimizing this compound's metabolic stability?

Deuterium substitution at metabolically vulnerable sites (e.g., methyl groups) reduces first-pass metabolism. Researchers also conduct in vivo stability assays using HPLC to quantify parent compound retention in plasma and brain homogenates. Comparative studies between deuterated and non-deuterated tracers can validate improvements in pharmacokinetic profiles .

How should experimental designs address this compound's cross-reactivity with tau and amyloid-beta fibrils?

To isolate α-SYN binding, researchers use competitive inhibition assays with unlabeled fibrils. For example, pre-incubating brain sections with excess hTau46 or Aβ1-42 fibrils can block non-specific binding. Additionally, multi-target kinetic modeling in PET studies helps differentiate signal contributions from co-pathologies .

What validation techniques confirm this compound's target engagement in vivo?

Autoradiography (ARG) on postmortem brain tissues and blocking studies with unlabeled this compound are critical. In rodent models, correlating PET signal intensity with immunohistochemical α-SYN load validates target specificity. For human studies, co-localization microscopy with conformation-specific antibodies (e.g., Syn-F1) is recommended .

How can researchers mitigate confounding factors in this compound PET imaging studies?

Strategies include:

- Pharmacokinetic modeling : Using compartmental models to account for blood-brain barrier (BBB) permeability and metabolite interference.

- Multi-timepoint imaging : Capturing dynamic tracer uptake to distinguish specific binding from non-specific retention.

- Control cohorts : Including subjects without α-synucleinopathies to establish baseline signal thresholds .

What are the limitations of current radiolabeling strategies for this compound?

Carbon-11 labeling ([11C]this compound) limits imaging windows due to its short half-life (20.4 min). Advanced approaches explore fluorine-18 ([18F]) analogs for longer half-life (109.8 min) and improved logistical feasibility. However, radiochemical synthesis challenges, such as maintaining binding affinity during isotopic substitution, require iterative SAR optimization .

How can in vitro binding assays be standardized for this compound across laboratories?

Protocols should include:

- Fibril preparation standardization : Using recombinant α-SYN under controlled aggregation conditions (e.g., shaking speed, temperature).

- Reference compounds : Co-testing with established binders (e.g., Anle138b) to calibrate assay sensitivity.

- Blinded analysis : Implementing cross-lab validation to reduce inter-experiment variability .

What future research directions could enhance this compound's translational potential?

- Humanized rodent models : Introducing human α-SYN mutations (e.g., A53T) to better mimic pathology.

- Multi-tracer studies : Co-administering this compound with tau or amyloid tracers to assess co-aggregation.

- Clinical trials : Phase 0/1 studies in DLB or Parkinson’s disease patients to correlate PET signals with clinical progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.